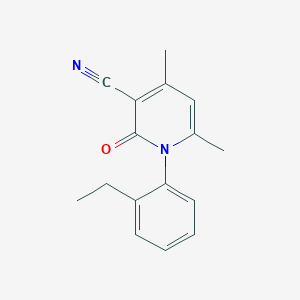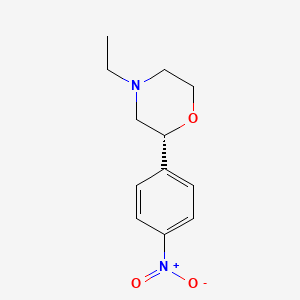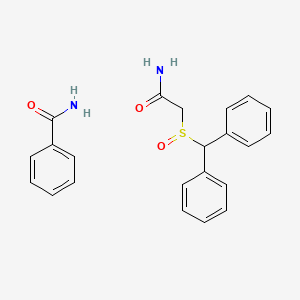
Benzamide;2-benzhydrylsulfinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide;2-benzhydrylsulfinylacetamide is a compound of significant interest in various scientific fields. It is known for its structural complexity and potential applications in medicinal chemistry. This compound is a derivative of benzamide, which is widely used in pharmaceuticals and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydrylsulfinylacetamide involves several steps. One common method includes the alkylation of sodium thiosulfate with chloroacetamide to form sodium carbamoylmethyl thiosulfate. This intermediate is then subjected to desulfobenzhydrylation using benzhydrol in formic acid to produce benzhydrylthioacetamide. Finally, the thioamide is oxidized with hydrogen peroxide to yield 2-benzhydrylsulfinylacetamide .
Industrial Production Methods
Industrial production of benzamide derivatives often involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is efficient, eco-friendly, and provides high yields .
Análisis De Reacciones Químicas
Types of Reactions
2-benzhydrylsulfinylacetamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfinyl group using hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfinyl group back to a thioamide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of benzamide, such as sulfinylacetamides and thioacetamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-benzhydrylsulfinylacetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-benzhydrylsulfinylacetamide involves its interaction with specific molecular targets. For instance, in the synthesis of modafinil, the compound acts as a central nervous system stimulant by inhibiting the reuptake of dopamine, thereby increasing its concentration in the brain . The compound’s sulfinyl group plays a crucial role in its binding affinity and specificity towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds are known for their quorum sensing inhibitory effects against bacterial biofilms.
Uniqueness
2-benzhydrylsulfinylacetamide is unique due to its specific structural features, such as the sulfinyl group, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of modafinil further highlights its importance in medicinal chemistry .
Propiedades
Número CAS |
922167-00-8 |
|---|---|
Fórmula molecular |
C22H22N2O3S |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
benzamide;2-benzhydrylsulfinylacetamide |
InChI |
InChI=1S/C15H15NO2S.C7H7NO/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;8-7(9)6-4-2-1-3-5-6/h1-10,15H,11H2,(H2,16,17);1-5H,(H2,8,9) |
Clave InChI |
PTBUGOUPZFSQNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C1=CC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


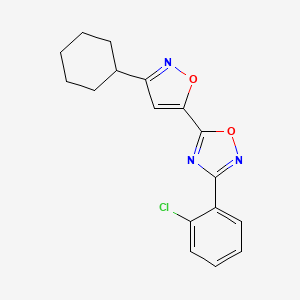
![1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine](/img/structure/B12616484.png)
![1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-](/img/structure/B12616485.png)
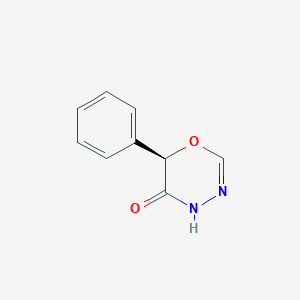
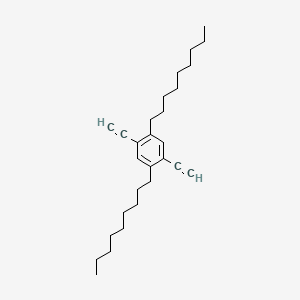
![1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine](/img/structure/B12616507.png)
![N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B12616512.png)
![3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B12616516.png)
![4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12616518.png)
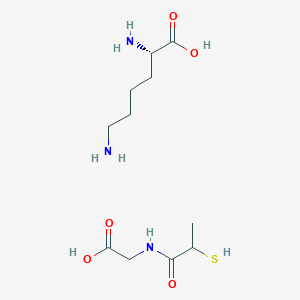
![Di-tert-butyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B12616523.png)
![(10R,11S,15R,16S)-16-(furan-2-carbonyl)-13-(2-methyl-5-nitrophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12616526.png)
